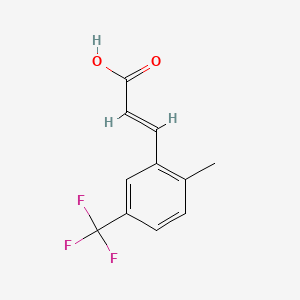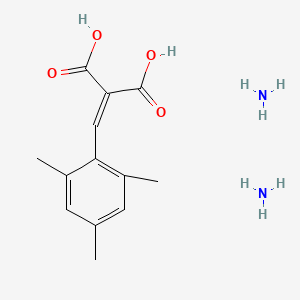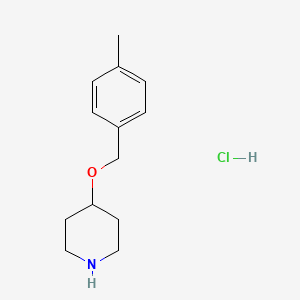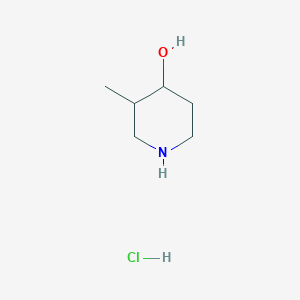
2-Methyl-5-(trifluoromethyl)cinnamic acid
概要
説明
2-Methyl-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the second position and a trifluoromethyl group at the fifth position on the phenyl ring. This compound is known for its solid crystalline form and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction in the presence of organic solvents such as methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process .
化学反応の分析
Types of Reactions
2-Methyl-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cinnamic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-5-(trifluoromethyl)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 2-Methyl-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interact with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-5-(trifluoromethyl)cinnamic acid include:
2-(Trifluoromethyl)cinnamic acid: This compound has a trifluoromethyl group at the second position on the phenyl ring and shares similar chemical properties.
Methyl cinnamate: A methyl ester derivative of cinnamic acid, used in the synthesis of various cinnamamide derivatives.
Cinnamic acid: The parent compound, widely used in organic synthesis and known for its various biological activities.
Uniqueness
This compound is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNLFRMBNXMRQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)



![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)



![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)


![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
